(1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid
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Overview
Description
(1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid is an organic compound featuring a cyclohexane ring substituted with a pyrrolidine-1-carbonyl group and a carboxylic acid group. This compound’s stereochemistry is defined by the (1S,2R) configuration, indicating the spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid can be approached through several synthetic routes:
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Starting from Cyclohexane Derivatives: : One method involves the functionalization of cyclohexane derivatives. For example, cyclohexanone can be converted to the desired product through a series of steps including:
Formation of the Carboxylic Acid Group: Oxidation of cyclohexanone to cyclohexane-1-carboxylic acid.
Introduction of the Pyrrolidine Group: Reaction of cyclohexane-1-carboxylic acid with pyrrolidine and a coupling reagent like carbodiimide to form the amide bond.
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Chiral Synthesis: : Utilizing chiral catalysts or starting materials to ensure the correct stereochemistry. Enzymatic methods or chiral auxiliaries can be employed to achieve the (1S,2R) configuration.
Industrial Production Methods
Industrial production may involve:
Large-scale synthesis: Using optimized reaction conditions to maximize yield and purity.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to isolate the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation to form derivatives like esters or anhydrides.
Reduction: The carbonyl group in the pyrrolidine-1-carbonyl moiety can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: Carbodiimides (e.g., DCC), EDCI for amide bond formation.
Major Products
Esters and Anhydrides: From oxidation reactions.
Alcohols: From reduction reactions.
Amides and Substituted Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Its stereochemistry makes it useful in asymmetric synthesis.
Biology and Medicine
Pharmaceuticals: Potential use in drug design and development due to its unique structure.
Biological Studies: Studying its interaction with biological molecules and pathways.
Industry
Material Science:
Mechanism of Action
The mechanism by which (1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid exerts its effects would depend on its specific interactions with molecular targets. Generally, it could:
Bind to Enzymes or Receptors: Affecting their activity.
Participate in Metabolic Pathways: Altering biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the pyrrolidine group.
Pyrrolidine-1-carboxylic acid: Lacks the cyclohexane ring.
Other Stereoisomers: Different spatial arrangements of the same groups.
Uniqueness
Stereochemistry: The (1S,2R) configuration provides unique properties and reactivity.
Functional Groups: The combination of a cyclohexane ring, a pyrrolidine group, and a carboxylic acid group makes it distinct.
This outline provides a comprehensive framework for understanding and discussing (1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid
Properties
IUPAC Name |
(1S,2R)-2-(pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-11(13-7-3-4-8-13)9-5-1-2-6-10(9)12(15)16/h9-10H,1-8H2,(H,15,16)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLDEFAIBWNKIN-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N2CCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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